molecular formula C24H25N3O4 B2530146 ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate CAS No. 380539-10-6

ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate

Cat. No.: B2530146
CAS No.: 380539-10-6
M. Wt: 419.481
InChI Key: UQZJCPHVXGCGQM-UHFFFAOYSA-N
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Description

Ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[114002,607,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a complex organic compound with a unique tetracyclic structure This compound is characterized by the presence of an imidazole ring, a propyl chain, and multiple oxygen and nitrogen atoms within its framework

Preparation Methods

The synthesis of ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the propyl chain: This step involves the alkylation of the imidazole ring with a propyl halide.

    Construction of the tetracyclic core: This complex step may involve multiple cyclization reactions, often facilitated by catalysts and specific reaction conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may optimize these steps for higher yields and purity, often involving advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

Ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites within the molecule, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its complex tetracyclic structure may impart unique physical properties, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

    Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the propyl chain and tetracyclic core may facilitate binding to hydrophobic pockets. The compound’s effects are mediated through these interactions, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

Ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate can be compared with similar compounds such as:

These compounds share similar tetracyclic structures but differ in their substituents, leading to variations in their chemical properties and potential applications. The presence of different functional groups, such as the imidazole ring in the target compound, imparts unique reactivity and binding characteristics, distinguishing it from its analogs.

Properties

IUPAC Name

ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-3-29-24(28)20-16(2)31-23-18-8-5-4-7-17(18)22-19(21(20)23)13-27(15-30-22)11-6-10-26-12-9-25-14-26/h4-5,7-9,12,14H,3,6,10-11,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZJCPHVXGCGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)CCCN5C=CN=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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